MPO Chlorination Activity Inhibition: IC50 = 26 nM Potency Benchmark
The target compound inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 26 nM, representing a 24-fold greater potency than the clinically evaluated MPO inhibitor Verdiperstat (AZD3241/BHV-3241, IC50 = 630 nM) [1]. This inhibition was measured using the aminophenyl fluorescein (APF) assay following 10-minute incubation with MPO and subsequent NaCl addition [1].
| Evidence Dimension | MPO chlorination activity inhibition potency |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Verdiperstat (AZD3241/BHV-3241), IC50 = 630 nM |
| Quantified Difference | Target compound is 24-fold more potent in vitro (26 nM vs. 630 nM) |
| Conditions | Aminophenyl fluorescein (APF) assay; human MPO (unknown origin); 10 min incubation followed by NaCl addition |
Why This Matters
For researchers evaluating MPO inhibitors, this 26 nM IC50 establishes a potency benchmark approximately 24-fold lower than Verdiperstat, enabling direct potency-based prioritization when selecting compounds for in vitro MPO inhibition studies.
- [1] BindingDB. BDBM50567723 (CHEMBL4860429). Affinity Data: IC50 = 26 nM for human myeloperoxidase chlorination activity. View Source
